2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene
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Overview
Description
2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene is a chemical compound with a unique molecular structure that includes a thiophene ring substituted with a chloromethylene group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions. For example, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale application of these synthetic routes, often optimized for yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are adjusted to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired product. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions may require specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may produce sulfoxides or sulfones, while substitution reactions may produce various substituted thiophene derivatives.
Scientific Research Applications
2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and the development of new drugs.
Industry: It is used in the production of materials such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and the biological system involved. For example, in medicinal chemistry, it may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Chloromethylene-3,3-dimethyl-tetrahydro-thiophene include other thiophene derivatives such as:
- 2-Methylthiophene
- 3-Methylthiophene
- 2,5-Dimethylthiophene
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which can impart different chemical and physical properties. This uniqueness can make it particularly valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2E)-2-(chloromethylidene)-3,3-dimethylthiolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClS/c1-7(2)3-4-9-6(7)5-8/h5H,3-4H2,1-2H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSXTMLFQWYVGD-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCSC1=CCl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1(CCS/C1=C/Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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